
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide (N-CHCC-PC) is an organic compound with a wide range of applications in the fields of science and medicine. It is a cyclic amide, which is a type of organic compound that contains a nitrogen atom surrounded by a ring of atoms. N-CHCC-PC has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-CHCC-PC has also been studied for its biochemical and physiological effects, as well as its potential applications in medical research.
Applications De Recherche Scientifique
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in the synthesis of various organic compounds, including peptides, peptidomimetics, and other biologically active compounds. It has also been used as a drug delivery agent, as it can form a stable complex with a drug molecule, allowing the drug to be delivered to the target site in a controlled manner.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is not well understood, but it is thought to involve the formation of a stable complex with the drug molecule. This complex is thought to be stable enough to protect the drug from degradation and allow it to be delivered to the target site in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide are not well understood, but it is thought to have a variety of effects on the body. It has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. It has also been shown to have anti-inflammatory and anti-cancer activities, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has several advantages for use in laboratory experiments, including its low toxicity and its ability to form stable complexes with drug molecules. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its tendency to form stable complexes with other molecules.
Orientations Futures
There are a number of potential future directions for N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide. These include further research into its biochemical and physiological effects, its potential applications in medical research, and its use as a drug delivery agent. Additionally, further research into its synthesis and use as a synthetic reagent could lead to the development of new compounds with novel properties. Finally, research into its potential applications in biotechnology could lead to the development of new methods for the production of drugs and other compounds.
Méthodes De Synthèse
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkoxide with a haloalkane, while the Stille reaction involves the reaction of an organostannane with an alkyl halide. The Ullmann reaction involves the reaction of an organocopper compound with an alkyl halide. All of these methods can be used to synthesize N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide in a laboratory setting.
Propriétés
IUPAC Name |
N-cycloheptyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(14-8-4-3-5-9-14)15-12-17(20-13-15)19(23)21-16-10-6-1-2-7-11-16/h12-14,16,20H,1-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDVRNBGYHMWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

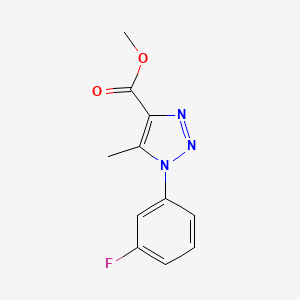
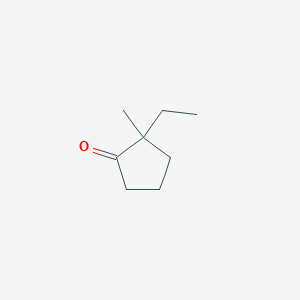

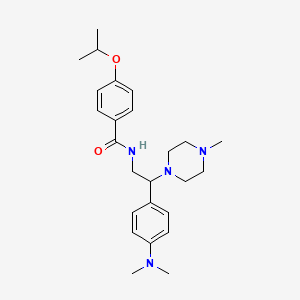
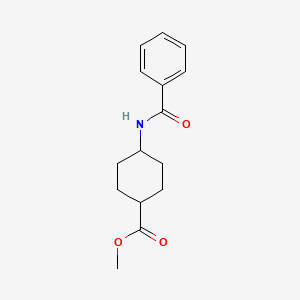
![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)
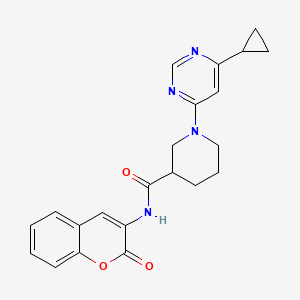
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)


![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)
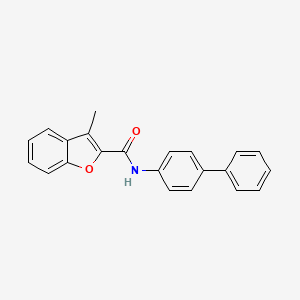
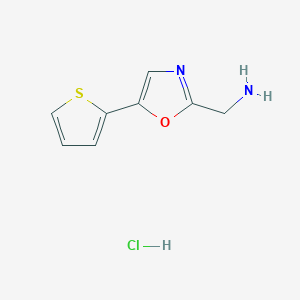
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)